molecular formula C20H21F3N2O3 B2655249 1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034259-93-1

1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No. B2655249
CAS RN: 2034259-93-1
M. Wt: 394.394
InChI Key: CHCLNPLNVREHBY-UHFFFAOYSA-N
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Description

1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H21F3N2O3 and its molecular weight is 394.394. The purity is usually 95%.
BenchChem offers high-quality 1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, as part of the ureas and sulfamides derived from 1-aminotetralins, has shown potential in anticancer research. Compounds synthesized from this chemical structure, including variations like 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylurea and 3-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylurea, have exhibited cytotoxic activity against human U-87MG glioblastoma and PC-3 prostate cancer cell lines. These compounds are considered possible anticancer agents (Özgeriş et al., 2017).

Sigma Receptor Ligands

Derivatives of 1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea have been explored for their sigma subtype affinities and selectivities. These compounds, particularly those with piperidine moieties and monomethyl or geminal dimethyl groups, have shown potent sigma(1) ligand activity, with some demonstrating significant selectivity relative to sigma(2) receptors. Their potential utility in tumor research and therapy, and as tools for PET experiments, is notable (Berardi et al., 2005).

Sphingosine-1-Phosphate Receptor Agonist

This compound class, including specific variants like ceralifimod (ONO-4641), has been identified as a selective agonist for sphingosine-1-phosphate (S1P) receptors, particularly S1P1 and S1P5. This discovery is significant for the treatment of autoimmune diseases like relapsing-remitting multiple sclerosis (RRMS), as modulation of the S1P1 receptor is an effective treatment approach. The selectivity of these compounds for S1P1 over S1P3 receptors is particularly noteworthy due to the undesirable effects associated with S1P3 receptor activation (Kurata et al., 2017).

Corrosion Inhibition in Steel

Compounds such as 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea and 1-((2-hidroxynaphtalen-1-yl)(4-methoxyphenyl)methyl)urea have demonstrated effectiveness as inhibitors of corrosion in mild steel, particularly in acidic environments like 1 M hydrochloric acid solution. Their inhibition efficiency is noteworthy, showing good agreement in both polarization measurements and weight loss experiments. This application is crucial in the field of industrial chemistry and materials engineering (Bahrami & Hosseini, 2012).

properties

IUPAC Name

1-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3/c1-28-14-8-9-15-13(11-14)5-4-10-19(15,27)12-24-18(26)25-17-7-3-2-6-16(17)20(21,22)23/h2-3,6-9,11,27H,4-5,10,12H2,1H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCLNPLNVREHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)NC3=CC=CC=C3C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

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